molecular formula C9H9N3O2 B070024 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid CAS No. 190381-49-8

2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid

Cat. No. B070024
M. Wt: 191.19 g/mol
InChI Key: WUSSIIORTYEVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid (MIPA) is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. MIPA is a promising drug candidate due to its unique chemical structure and favorable pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid is not fully understood. However, it has been suggested that 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

Biochemical And Physiological Effects

2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in various tissues. 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors in animal models.

Advantages And Limitations For Lab Experiments

2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid has several advantages as a drug candidate, including its unique chemical structure, favorable pharmacological properties, and potential therapeutic applications in various diseases. However, there are also limitations associated with the use of 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid in lab experiments, including its low solubility in aqueous solutions and potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid. One potential direction is to investigate the potential use of 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid as a radioprotective agent in clinical settings. Another direction is to explore the potential use of 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid and its potential side effects in humans.

Synthesis Methods

2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid can be synthesized using various methods, including the reaction of 2,6-dimethylimidazo[1,2-a]pyrazine with chloroacetic acid in the presence of a base. The reaction yields 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid as a white crystalline solid, which can be purified using recrystallization.

Scientific Research Applications

2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. 2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in various tissues.

properties

CAS RN

190381-49-8

Product Name

2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(6-methylimidazo[1,2-a]pyrazin-2-yl)acetic acid

InChI

InChI=1S/C9H9N3O2/c1-6-4-12-5-7(2-9(13)14)11-8(12)3-10-6/h3-5H,2H2,1H3,(H,13,14)

InChI Key

WUSSIIORTYEVQR-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=C2C=N1)CC(=O)O

Canonical SMILES

CC1=CN2C=C(N=C2C=N1)CC(=O)O

Origin of Product

United States

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